2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
CAS No.: 940494-57-5
Cat. No.: VC21382264
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940494-57-5 |
|---|---|
| Molecular Formula | C18H24N2O4 |
| Molecular Weight | 332.4g/mol |
| IUPAC Name | 2-[[4-(propylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C18H24N2O4/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18(23)24/h7-10,14-15H,2-6,11H2,1H3,(H,19,21)(H,20,22)(H,23,24) |
| Standard InChI Key | LXHLXOMDHLBJJA-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
| Canonical SMILES | CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Introduction
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid is a complex organic compound with a specific chemical structure that includes a cyclohexanecarboxylic acid backbone, an aniline moiety, and a propylamino carbonyl group. This compound is identified by the CAS number 940494-57-5 and is available from various chemical suppliers for research purposes .
Synthesis and Preparation
The synthesis of 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid typically involves a series of chemical reactions, including:
-
Formation of the Aniline Moiety: This involves the synthesis of the aniline derivative with a carbonyl group.
-
Attachment of the Propylamino Carbonyl Group: This step involves the reaction of the aniline derivative with a propylamine derivative to form the carbonyl linkage.
-
Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the modified aniline with cyclohexanecarboxylic acid.
Comparison with Similar Compounds
Compounds like 2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid and 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid share structural similarities but differ in their side chains and backbones. These differences can significantly affect their chemical and biological properties.
| Compound | CAS Number | Molecular Weight | Backbone |
|---|---|---|---|
| 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid | 940494-57-5 | Not explicitly provided | Cyclohexanecarboxylic acid |
| 2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid | 940487-85-4 | 340.4 g/mol | Benzoic acid |
| 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid | 940211-29-0 | Not explicitly provided | Cyclohexanecarboxylic acid |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume